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An In-depth Technical Guide on the Discovery and History of Dipropofol (Propofol)

Introduction
Propofol (2,6-diisopropylphenol), marketed as Diprivan®, is a short-acting, intravenously

administered hypnotic agent.[1][2][3] Its introduction revolutionized anesthesia practice due to

its favorable pharmacokinetic profile, including rapid onset of action, short duration, and

minimal side effects like nausea and vomiting.[1][3][4] This document provides a

comprehensive technical overview of the discovery, history, synthesis, mechanism of action,

and key experimental data related to Propofol, intended for researchers, scientists, and

professionals in drug development.

Discovery and History
The journey of Propofol's development was a multi-year endeavor led by Dr. John B. Glen, a

veterinary anesthesiologist at Imperial Chemical Industries (ICI).[1][3] The research, which

spanned thirteen years, aimed to create a safer and more efficient intravenous anesthetic to

overcome the limitations of existing agents like thiopentone, which were associated with

prolonged recovery times.[3][5][6]

The key milestones in the development of Propofol are outlined below:

1973: Propofol, initially coded as ICI 35868, was first synthesized.[1] It was selected from a

series of ortho-alkylated phenols after extensive evaluation of their anesthetic potencies and

pharmacokinetic profiles.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b130612?utm_src=pdf-interest
https://www.benchchem.com/product/b130612?utm_src=pdf-body
https://en.wikipedia.org/wiki/Propofol
https://www.deadiversion.usdoj.gov/drug_chem_info/propofol.pdf
https://www.anesthesiaserviceswa.com/propofols-history-in-medicine/
https://en.wikipedia.org/wiki/Propofol
https://www.anesthesiaserviceswa.com/propofols-history-in-medicine/
https://www.researchgate.net/publication/315119959_Novel_propofol_derivatives_and_implications_for_anesthesia_practice
https://en.wikipedia.org/wiki/Propofol
https://www.anesthesiaserviceswa.com/propofols-history-in-medicine/
https://www.anesthesiaserviceswa.com/propofols-history-in-medicine/
https://www.diprivan-us.com/Diprivan-SR+PI-11-4-2019.pdf
https://www.researchgate.net/publication/327614605_The_Discovery_and_Development_of_Propofol_Anesthesia_The_2018_Lasker-DeBakey_Clinical_Medical_Research_Award
https://en.wikipedia.org/wiki/Propofol
https://en.wikipedia.org/wiki/Propofol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1977: The compound entered clinical trials.[1] The initial formulation used Cremophor EL, a

solubilizing agent, but this led to anaphylactoid reactions, prompting a search for a new

formulation.[7][8]

1986: After extensive research, a stable lipid emulsion formulation was developed. This

formulation, consisting of 1% propofol, 10% soybean oil, 1.2% purified egg phospholipid, and

2.25% glycerol, was launched in the United Kingdom and New Zealand under the brand

name Diprivan.[1]

1989: Diprivan received approval from the U.S. Food and Drug Administration (FDA) and

was introduced to the US market.[1][5]

Post-1990s: Following reports of bacterial contamination due to improper handling, the

formulation was modified to include a chelating agent, disodium edetate (EDTA), to inhibit

microbial growth.[5][9]
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Caption: Key milestones in the discovery and development of Propofol.
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Chemical Synthesis
Propofol is chemically known as 2,6-diisopropylphenol.[2] The primary industrial synthesis

method involves the Friedel-Crafts alkylation of phenol with isopropylene or isopropyl alcohol

(IPA) over an acid catalyst.[10][11]

More recently, continuous-flow synthesis methods have been developed, offering advantages

in safety, scalability, and efficiency. One such method involves a two-step procedure: a double

Friedel-Crafts alkylation of p-hydroxybenzoic acid, followed by a decarboxylation step to yield

Propofol.[12][13]

Mechanism of Action
Propofol's primary mechanism of action is the potentiation of the inhibitory neurotransmitter

gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system.[2]

[14][15]

GABA-A Receptor Modulation: Propofol binds to a specific site on the GABA-A receptor,

increasing the duration that the chloride ion channel remains open in response to GABA

binding.[15] This enhances the influx of chloride ions, leading to hyperpolarization of the

neuronal membrane and a potentiation of the inhibitory effect.[14][15] At high doses, Propofol

may also directly activate the GABA-A receptor in the absence of GABA.[1]

Other Targets: Secondary mechanisms that may contribute to its anesthetic effects include

the inhibition of N-methyl-D-aspartate (NMDA) receptors and the activation of glycine

receptors.[15]

Cardioprotective Signaling: Studies have shown that Propofol can activate pro-survival

signaling pathways, such as the phosphoinositide 3-kinase (PI3K)/AKT and Janus kinase

(JAK) 2/signal transducer and activator of transcription (STAT) 3 pathways, which may

contribute to its cardioprotective effects observed in some clinical settings.[16]
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Propofol's Primary Mechanism of Action
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Caption: Signaling pathway of Propofol's action on the GABA-A receptor.
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Physicochemical and Pharmacokinetic Properties
Propofol is a highly lipophilic molecule, which is slightly soluble in water.[17] This property

dictates its formulation as an oil-in-water emulsion and is key to its rapid onset of action, as it

readily crosses the blood-brain barrier.[2][17]

Data Presentation
The following tables summarize the key quantitative data for Propofol.

Table 1: Physicochemical Properties of Propofol

Property Value Reference

Molecular Formula C₁₂H₁₈O [17]

Molecular Weight 178.27 g/mol [17]

pKa 11 [17]

Octanol/Water Partition

Coefficient
6761:1 [17]

Table 2: Pharmacokinetic Parameters of Propofol
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Parameter Value Notes Reference

Onset of Action 15 - 40 seconds
Time for one arm-

brain circulation.
[1][17]

Duration of Action

(single bolus)
3 - 10 minutes

Due to rapid

redistribution from

CNS to other tissues.

[1][2]

Redistribution Half-

time
2 - 8 minutes

Termination of CNS

effects after a bolus

dose.

[18]

Elimination Half-life 1.5 - 31 hours

Varies based on

model and duration of

infusion.

[1][14]

Terminal Half-life (3-

compartment model)
286 (± 36) minutes

From a study of

patients after a 2.5

mg/kg induction dose.

[19]

Clearance 1803 (± 125) ml/min

Indicates rapid

metabolism at hepatic

and extrahepatic sites.

[19]

Volume of Distribution

(Vd)
755 (± 109) Litres

Reflects high lipid

solubility and tissue

uptake.

[19]

Protein Binding 95 - 99%
Highly protein-bound

in vivo.
[1]

Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon foundational

research. Below is a generalized methodology for a key type of experiment used in the

characterization of Propofol.

Protocol: Pharmacokinetic Analysis in Humans
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This protocol is based on methodologies described in early clinical studies of Propofol's

disposition kinetics.[19]

Workflow for a Human Pharmacokinetic Study

Patient Selection
(e.g., Body surface surgery,

premedicated with Diazepam)

Drug Administration
(e.g., Propofol 2.5 mg/kg IV bolus)

Blood Sampling
(Peripheral venous samples collected

serially for up to 8 hours)

Sample Analysis
(Whole blood propofol concentration

determined by HPLC with
fluorescence detection)

Data Modeling
(Concentration-time data fitted to a

multi-compartment model, e.g., 3-compartment)

Parameter Calculation
(Clearance, Volume of Distribution,

Half-life)
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Click to download full resolution via product page

Caption: A typical experimental workflow for a pharmacokinetic study of Propofol.

1. Objective: To determine the disposition kinetics (half-life, clearance, volume of distribution) of

Propofol following a single intravenous induction dose.

2. Subjects: A cohort of patients (e.g., n=12) scheduled for elective body surface surgery.

Premedication, such as oral diazepam (10 mg), is administered prior to the study.[19]

3. Drug Administration: Anesthesia is induced with a single intravenous bolus of Propofol at a

standardized dose (e.g., 2.5 mg/kg).[19] Anesthesia is subsequently maintained with other

agents (e.g., halothane and nitrous oxide) to isolate the kinetics of the induction dose.[19]

4. Sample Collection: Peripheral venous blood samples are collected at predetermined

intervals. For example: immediately before injection, and then at 2, 4, 6, 8, 10, 15, 20, 30, 45,

60, 90, 120, 180, 240, 360, and 480 minutes post-injection.[19]

5. Analytical Method: Whole blood concentrations of Propofol are quantified using a validated

high-pressure liquid chromatography (HPLC) method with fluorescence detection.[19] This

provides the necessary sensitivity and specificity to measure the drug concentrations over time.

6. Data Analysis: The resulting blood concentration-time data for each patient is fitted to a

pharmacokinetic model using specialized software. A three-compartment model is often found

to best describe the data, allowing for the calculation of key parameters such as clearance,

volume of distribution, and terminal half-life.[19]

Conclusion
The discovery and development of Propofol marked a significant advancement in the field of

anesthesiology. Its unique pharmacokinetic profile, a direct result of its chemical structure and

formulation, provides anesthesiologists with a highly controllable and predictable agent for the

induction and maintenance of anesthesia. The foundational research into its synthesis,

mechanism of action, and pharmacokinetics has not only established it as an essential

medicine worldwide but also continues to inform the development of new anesthetic agents

and drug delivery systems.[1][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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